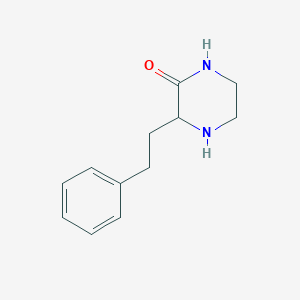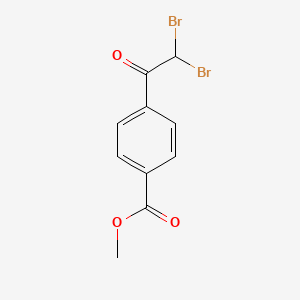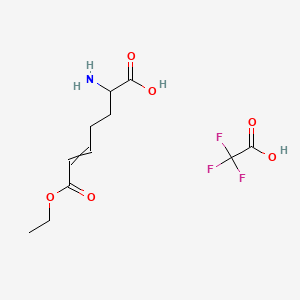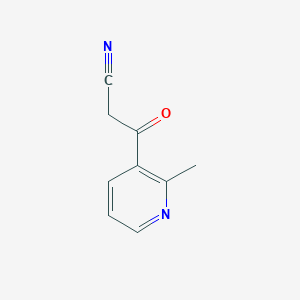
Methyl 5-Chloro-6-methoxy-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-Chloro-6-methoxy-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Chloro-6-methoxy-1H-indole-2-carboxylate typically involves the esterification of indole-5-carboxylic acid . One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This method provides a good yield of the desired indole derivative.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-Chloro-6-methoxy-1H-indole-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can introduce various functional groups into the indole ring .
Aplicaciones Científicas De Investigación
Methyl 5-Chloro-6-methoxy-1H-indole-2-carboxylate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 5-Chloro-6-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-methoxy-1H-indole-2-carboxylate
- Methyl 4,6-dimethoxy-2-indolecarboxylate
- Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
Uniqueness
Methyl 5-Chloro-6-methoxy-1H-indole-2-carboxylate is unique due to the presence of the chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to specific receptors and improve its overall efficacy in various applications .
Propiedades
Fórmula molecular |
C11H10ClNO3 |
|---|---|
Peso molecular |
239.65 g/mol |
Nombre IUPAC |
methyl 5-chloro-6-methoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10ClNO3/c1-15-10-5-8-6(3-7(10)12)4-9(13-8)11(14)16-2/h3-5,13H,1-2H3 |
Clave InChI |
BBUIBNWRNMUXPK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C=C(NC2=C1)C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[(5-Bromo-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13697728.png)
![cis-4-[[Methyl(2,2,2-trifluoroethyl)amino]methyl]cyclohexanamine](/img/structure/B13697733.png)
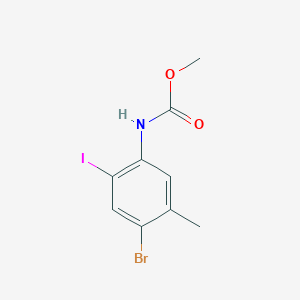
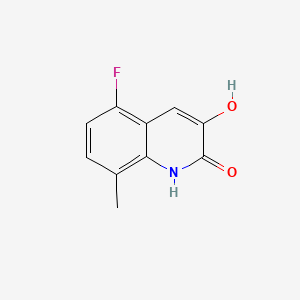

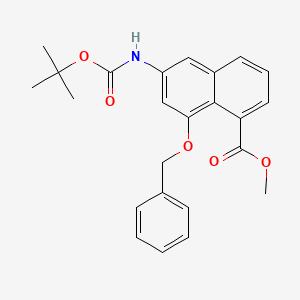
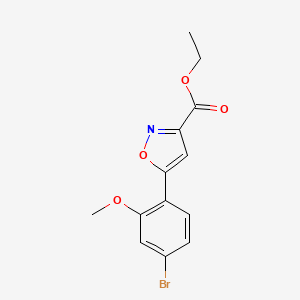
![(2S,3R,4S,5S,6S)-2-[2-Amino-5-(hydroxymethyl)phenoxy]-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13697785.png)

